molecular formula C9H10ClNO2 B180722 (3-Chloro-benzylamino)-acetic acid CAS No. 368873-43-2

(3-Chloro-benzylamino)-acetic acid

Cat. No.: B180722
CAS No.: 368873-43-2
M. Wt: 199.63 g/mol
InChI Key: AVQLNLPZBVURGB-UHFFFAOYSA-N
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Description

(3-Chloro-benzylamino)-acetic acid is an organic compound that features a benzylamine group substituted with a chlorine atom at the third position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-benzylamino)-acetic acid typically involves the reaction of 3-chlorobenzylamine with chloroacetic acid. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Chlorobenzylamine+Chloroacetic acid(3-Chloro-benzylamino)-acetic acid+HCl\text{3-Chlorobenzylamine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} 3-Chlorobenzylamine+Chloroacetic acid→(3-Chloro-benzylamino)-acetic acid+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylamine group, leading to the formation of corresponding imines or amides.

    Reduction: The compound can be reduced to form (3-Chloro-benzylamino)-ethanol under appropriate conditions.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of (3-Chloro-benzylamino)-ethanol.

    Substitution: Formation of substituted benzylamino-acetic acids.

Scientific Research Applications

(3-Chloro-benzylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Chloro-benzylamino)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and the benzylamine group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    Benzylamino-acetic acid: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    (4-Chloro-benzylamino)-acetic acid: Similar structure but with the chlorine atom at the fourth position, which can lead to different chemical and biological properties.

    (3-Bromo-benzylamino)-acetic acid: Substitution with a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness: (3-Chloro-benzylamino)-acetic acid is unique due to the presence of the chlorine atom at the third position, which can significantly impact its chemical reactivity and biological interactions. This specific substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLNLPZBVURGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330156
Record name (3-Chloro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368873-43-2
Record name (3-Chloro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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